molecular formula C10H11Br B13646926 1-Bromo-2-methyl-3-(prop-2-en-1-yl)benzene

1-Bromo-2-methyl-3-(prop-2-en-1-yl)benzene

Katalognummer: B13646926
Molekulargewicht: 211.10 g/mol
InChI-Schlüssel: AZMDWLORQLBZGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-methyl-3-(prop-2-en-1-yl)benzene is an organic compound with the molecular formula C10H11Br It is a derivative of benzene, featuring a bromine atom, a methyl group, and a prop-2-en-1-yl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-3-(prop-2-en-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-methyl-3-(prop-2-en-1-yl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. Continuous flow reactors and advanced separation techniques are often employed to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-methyl-3-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The prop-2-en-1-yl group can be oxidized to form corresponding alcohols or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-methyl-3-(prop-2-en-1-yl)benzene.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce alcohols or aldehydes.
  • Reduction reactions result in dehalogenated products.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-methyl-3-(prop-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-methyl-3-(prop-2-en-1-yl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the prop-2-en-1-yl group is oxidized through electron transfer processes, leading to the formation of oxidized products.

Vergleich Mit ähnlichen Verbindungen

    1-Bromo-2-methylpropene: Shares the bromine and methyl groups but lacks the benzene ring.

    1-Bromo-3-methylbenzene: Similar structure but without the prop-2-en-1-yl group.

    2-Bromo-1-methyl-4-(prop-2-en-1-yl)benzene: Similar structure with different substitution pattern.

Eigenschaften

Molekularformel

C10H11Br

Molekulargewicht

211.10 g/mol

IUPAC-Name

1-bromo-2-methyl-3-prop-2-enylbenzene

InChI

InChI=1S/C10H11Br/c1-3-5-9-6-4-7-10(11)8(9)2/h3-4,6-7H,1,5H2,2H3

InChI-Schlüssel

AZMDWLORQLBZGR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1Br)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.